molecular formula C14H18O4 B13721467 3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B13721467
M. Wt: 250.29 g/mol
InChI Key: NVXLXAGXPHIZNA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with ethoxy and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes ethoxylation and subsequent reaction with tetrahydropyran derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in bulk while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and tetrahydropyran groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and tetrahydropyran groups may enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid
  • 4-Aminotetrahydropyran
  • 2H-Pyran, 3,4-dihydro-

Uniqueness

3-Ethoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted research and applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-ethoxy-5-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-2-18-13-8-11(7-12(9-13)14(15)16)10-3-5-17-6-4-10/h7-10H,2-6H2,1H3,(H,15,16)

InChI Key

NVXLXAGXPHIZNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)C2CCOCC2

Origin of Product

United States

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